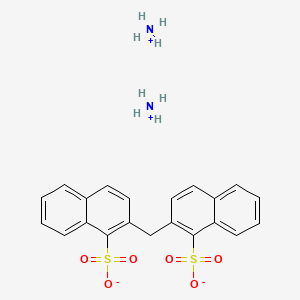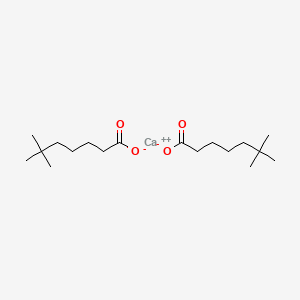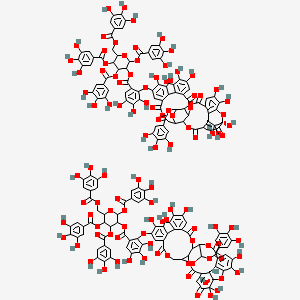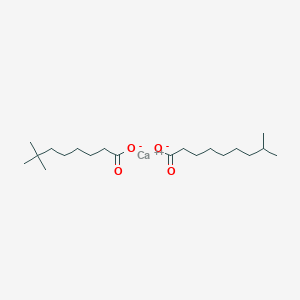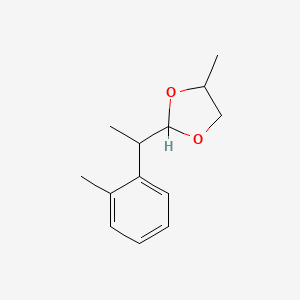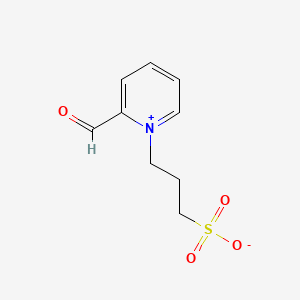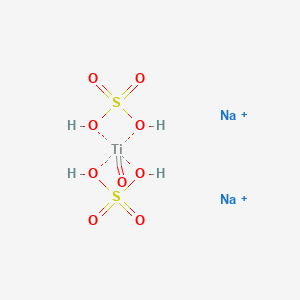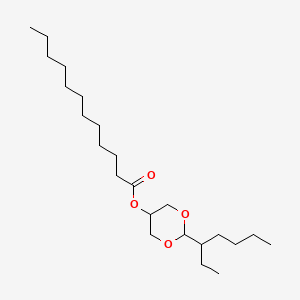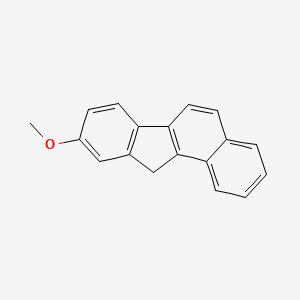![molecular formula C18H16N2O2 B12652424 2-[(4-Ethoxyphenyl)azo]-1-naphthol CAS No. 83249-35-8](/img/structure/B12652424.png)
2-[(4-Ethoxyphenyl)azo]-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethoxyphenyl)azo]-1-naphthol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)azo]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline. This is achieved by treating 4-ethoxyaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 1-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions precisely. The final product is purified through recrystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)azo]-1-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azo compounds depending on the substituents introduced.
Scientific Research Applications
2-[(4-Ethoxyphenyl)azo]-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)azo]-1-naphthol primarily involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)azo]-1-naphthol
- 2-[(4-Chlorophenyl)azo]-1-naphthol
- 2-[(4-Methylphenyl)azo]-1-naphthol
Uniqueness
2-[(4-Ethoxyphenyl)azo]-1-naphthol is unique due to the presence of the ethoxy group, which influences its solubility, color properties, and reactivity compared to other similar azo compounds. The ethoxy group can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and applications.
Properties
CAS No. |
83249-35-8 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)19-20-17-12-7-13-5-3-4-6-16(13)18(17)21/h3-12,21H,2H2,1H3 |
InChI Key |
VAZSTSILCJFPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


